4-(2-oxo-2H-chromen-3-yl)benzoic acid
CAS No.: 14071-70-6
Cat. No.: VC21494004
Molecular Formula: C16H10O4
Molecular Weight: 266.25g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 14071-70-6 |
---|---|
Molecular Formula | C16H10O4 |
Molecular Weight | 266.25g/mol |
IUPAC Name | 4-(2-oxochromen-3-yl)benzoic acid |
Standard InChI | InChI=1S/C16H10O4/c17-15(18)11-7-5-10(6-8-11)13-9-12-3-1-2-4-14(12)20-16(13)19/h1-9H,(H,17,18) |
Standard InChI Key | MBBOXTWFFMVNRN-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)C(=O)O |
Canonical SMILES | C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)C(=O)O |
Introduction
Structural and Physicochemical Properties
Molecular Structure
The molecular structure of 4-(2-oxo-2H-chromen-3-yl)benzoic acid includes two key components:
-
A coumarin moiety (chromenone), characterized by a fused benzene-pyrone system.
-
A benzoic acid group attached at the fourth position of the chromenone ring.
This structure imparts aromaticity, conjugation, and functional versatility to the molecule.
Table 1: Key Structural Properties
Chemical Properties
The compound exhibits moderate hydrophobicity with an XLogP value of approximately 3.1 . Its aromatic rings contribute to stability and conjugation, while the carboxylic acid group enhances solubility in polar solvents.
Spectroscopic Characteristics
Spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-vis) spectroscopy are commonly used to characterize this compound:
-
NMR Spectroscopy: Proton and carbon signals confirm the presence of aromatic protons and carbonyl groups.
-
IR Spectroscopy: Peaks corresponding to C=O stretching (around 1700 cm) and O-H stretching (broad peak around 3000 cm) are observed.
-
UV-vis Spectroscopy: The chromenone moiety absorbs strongly in the UV region due to π→π* transitions.
Synthesis and Derivatization
Synthetic Routes
The synthesis of 4-(2-oxo-2H-chromen-3-yl)benzoic acid typically involves condensation reactions between salicylic aldehydes or derivatives with benzoyl compounds under acidic or basic conditions.
General Reaction Scheme:
Optimization Strategies
Reaction parameters such as temperature, solvent choice, and catalysts significantly influence yield and purity:
-
Solvents: Polar aprotic solvents like dimethylformamide (DMF) enhance solubility.
-
Catalysts: Acidic catalysts like sulfuric acid or Lewis acids are often employed.
-
Temperature: Moderate heating (~80–120°C) facilitates reaction kinetics.
Biological Activities
Pharmacological Properties
Coumarin derivatives are known for their diverse biological activities, which extend to this compound:
-
Antioxidant Activity: The conjugated system scavenges free radicals.
-
Anti-inflammatory Effects: Inhibition of cyclooxygenase enzymes reduces inflammation.
-
Antimicrobial Action: Effective against bacterial strains due to membrane disruption.
Mechanism of Action
The biological activity is largely attributed to interactions with enzymes or receptors via hydrogen bonding, π-stacking, or hydrophobic interactions facilitated by its aromatic structure.
Table 2: Biological Activities
Activity | Mechanism | Reference |
---|---|---|
Antioxidant | Free radical scavenging | |
Anti-inflammatory | Cyclooxygenase inhibition | |
Antimicrobial | Membrane disruption |
Applications in Science and Industry
Pharmaceutical Applications
The compound's pharmacological profile makes it a candidate for drug development targeting oxidative stress-related disorders, inflammation, or infections.
Material Science Applications
Its aromatic structure enables use in optoelectronic materials such as organic light-emitting diodes (OLEDs).
Analytical Chemistry
As a fluorescent probe, it can be employed in detecting metal ions or biomolecules due to its chromophoric properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume